methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
Methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a benzoate ester, and a methoxyphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenyl isocyanate with an appropriate thiazinan derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazinan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the thiazinan ring.
4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in overall structure and reactivity.
Thiazinan derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O5S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 4-[[3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H23N3O5S/c1-4-25-19(26)13-18(20(27)23-15-9-11-17(29-2)12-10-15)31-22(25)24-16-7-5-14(6-8-16)21(28)30-3/h5-12,18H,4,13H2,1-3H3,(H,23,27) |
InChI Key |
VUJNONPQHFNAHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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